molecular formula C21H20F3N5O2 B2737863 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1007279-97-1

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

カタログ番号: B2737863
CAS番号: 1007279-97-1
分子量: 431.419
InChIキー: UANQSWCNILQNDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide features a bicyclic cyclopenta[d]pyrimidin-4-one core, substituted at the 2-position with a 3,5-dimethylpyrazolyl moiety and at the 3-position with an acetamide group linked to a 4-(trifluoromethyl)phenyl ring. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the pyrazolyl group may participate in hydrogen bonding or π-π interactions, influencing target binding .

特性

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2/c1-12-10-13(2)29(27-12)20-26-17-5-3-4-16(17)19(31)28(20)11-18(30)25-15-8-6-14(7-9-15)21(22,23)24/h6-10H,3-5,11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANQSWCNILQNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide represents a complex organic structure with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring , a cyclopenta[d]pyrimidine core , and an acetamide group . Its unique structure contributes to its biological activity by interacting with various molecular targets.

Pharmacological Activities

Research indicates that compounds with pyrazole and cyclopenta[d]pyrimidine structures exhibit a wide range of biological activities:

  • Anti-inflammatory Activity :
    • Pyrazole derivatives have been recognized for their anti-inflammatory properties. For instance, compounds similar to the target compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
    • A study demonstrated that modifications in the pyrazole structure could lead to enhanced anti-inflammatory effects, comparable to established drugs like dexamethasone .
  • Antimicrobial Properties :
    • Compounds containing the pyrazole moiety have been tested against various bacterial strains. A related study found that certain pyrazole derivatives exhibited promising results against Mycobacterium tuberculosis and other microbial pathogens .
  • Anticancer Potential :
    • The biological activity of pyrazole derivatives extends to anticancer applications. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors that regulate cellular responses to inflammation or tumor growth.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Anti-inflammatory Effects :
    • A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. The most potent compounds showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
  • Antimicrobial Testing :
    • In vitro testing against bacterial strains revealed that certain derivatives had significant antimicrobial activity, with some compounds achieving over 90% inhibition compared to standard antibiotics .
  • Cancer Research :
    • Research indicated that specific modifications in the pyrazole structure could enhance anticancer properties. For example, compounds were tested for their ability to inhibit cancer cell growth in various types of cancer models .

Comparative Analysis

To understand the uniqueness of this compound compared to similar structures, a comparative analysis is presented below:

Compound NameStructure HighlightsBiological ActivityReferences
Target CompoundPyrazole + Cyclopenta[d]pyrimidineAnti-inflammatory, Antimicrobial
Similar Compound APyrazole + AcetamideAnticancer
Similar Compound BCyclopenta[d]pyrimidine DerivativeAntimicrobial

類似化合物との比較

Key Structural Differences

The compound shares structural homology with derivatives reported in recent literature, such as 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () . A comparative analysis is provided below:

Feature Target Compound Compound
Core Structure Cyclopenta[d]pyrimidin-4-one Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (thieno-fused pyrimidine)
C2 Substituent 3,5-Dimethyl-1H-pyrazol-1-yl (electron-rich, hydrogen-bond donor/acceptor) 4-Chlorophenyl (electron-withdrawing, hydrophobic)
C3 Acetamide Group N-(4-(Trifluoromethyl)phenyl) (highly lipophilic, sterically bulky) N-(2-Isopropylphenyl) (bulky alkyl group, moderate lipophilicity)
Additional Modification None Sulfanyl (-S-) linkage (potential redox sensitivity, polarizability)
Theoretical Properties Enhanced metabolic stability (CF₃), potential for target selectivity Increased electron-withdrawing effect (Cl), possible improved membrane permeability

Functional Implications

  • Lipophilicity : The trifluoromethyl group in the target compound significantly increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration or interactions with hydrophobic enzyme pockets. In contrast, the 2-isopropylphenyl group in the analog offers moderate lipophilicity (logP ~2.8) .
  • Sulfanyl vs. Pyrazolyl : The sulfanyl group in the compound may confer susceptibility to oxidation, limiting its in vivo stability, whereas the pyrazolyl group in the target compound is more chemically inert .

Pharmacological Considerations

While neither compound’s specific biological activity is detailed in the provided evidence, structural analogs of cyclopenta[d]pyrimidinones are frequently investigated as kinase inhibitors or cytotoxic agents. The trifluoromethylphenyl acetamide moiety in the target compound could enhance binding to ATP pockets in kinases, whereas the thieno-pyrimidine core in the compound might improve π-stacking interactions with aromatic residues .

Research Findings and Data

Hydrogen Bonding and Crystal Packing

The acetamide group in the target compound likely participates in intermolecular hydrogen bonding (N–H···O and C=O···H–N interactions), influencing crystallization behavior. This contrasts with the compound’s sulfanyl group, which has weaker hydrogen-bonding capacity but may contribute to disulfide bridge formation under oxidative conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。